N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
CAS No.: 941963-85-5
Cat. No.: VC6322272
Molecular Formula: C18H12ClN5O3
Molecular Weight: 381.78
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941963-85-5 |
---|---|
Molecular Formula | C18H12ClN5O3 |
Molecular Weight | 381.78 |
IUPAC Name | N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide |
Standard InChI | InChI=1S/C18H12ClN5O3/c19-11-5-7-12(8-6-11)24-17(21-22-23-24)10-20-18(26)16-9-14(25)13-3-1-2-4-15(13)27-16/h1-9H,10H2,(H,20,26) |
Standard InChI Key | STGVZTRVRHZIAK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound features:
-
A 4H-chromen-4-one (chromone) backbone substituted at position 2 with a carboxamide group.
-
A tetrazole ring (1H-tetrazol-5-yl) linked via a methylene bridge to the carboxamide nitrogen.
-
A 4-chlorophenyl group attached to the tetrazole’s N1 position.
The IUPAC name systematically describes these components:
-
4-oxo-4H-chromene-2-carboxamide: Chromone core with a carbonyl at position 4 and a carboxamide at position 2.
-
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl: Tetrazole substituent with a 4-chlorophenyl group and methylene linker.
Stereoelectronic Features
-
Chromone Core: The conjugated π-system (positions 2–4) enables electron delocalization, influencing reactivity and binding interactions .
-
Tetrazole Ring: The aromatic tetrazole (pKa ~4.5–6.5) enhances solubility and mimics carboxylate groups in target engagement .
-
4-Chlorophenyl Group: Introduces lipophilicity and potential halogen-bonding interactions with biological targets.
Synthetic Methodologies
Chromone Carboxamide Synthesis
Chromone-2-carboxamides are typically synthesized via:
-
Formation of Chromone-2-carboxylic Acid:
-
Claisen condensation of substituted acetophenones with diethyl oxalate under basic conditions (e.g., sodium ethoxide) .
-
Example:
\text{Acetophenone derivative} + \text{(COOEt)$$_2$$} \xrightarrow{\text{NaOEt}} \text{Ethyl chromone-2-carboxylate} -
Hydrolysis of the ester to the carboxylic acid using HCl or NaOH .
-
-
Amidation:
Tetrazole Substituent Preparation
The tetrazole moiety is synthesized via:
-
[3+2] Cycloaddition: Reaction of nitriles with sodium azide (NaN) in the presence of ammonium chloride (NHCl) at elevated temperatures .
-
Reduction: Conversion of the nitrile to the primary amine using LiAlH or catalytic hydrogenation.
Final Coupling
The chromone-2-carboxylic acid is activated (e.g., as an acyl chloride using SOCl) and reacted with the tetrazole-containing amine to yield the target carboxamide .
Physicochemical and Spectroscopic Characterization
Key Spectral Data (Inferred from Analogues)
Solubility and LogP
-
LogP (Predicted): ~2.5–3.0 (moderate lipophilicity due to 4-chlorophenyl and tetrazole).
-
Solubility: Poor in water; soluble in DMSO or DMF.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume